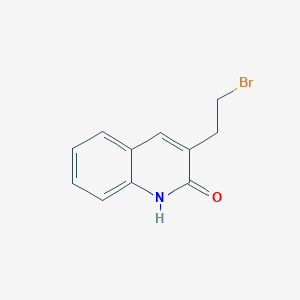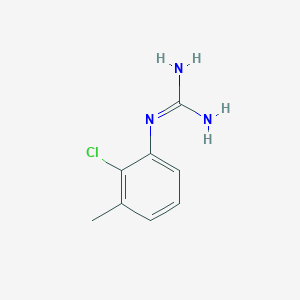
Ethyl n-(2-amino-1,2-dicyanovinyl)formimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl n-(2-amino-1,2-dicyanovinyl)formimidate is a versatile organic compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of an ethyl group, an amino group, and two cyano groups attached to a vinyl formimidate backbone.
Vorbereitungsmethoden
The synthesis of ethyl n-(2-amino-1,2-dicyanovinyl)formimidate typically involves the reaction of diaminomaleonitrile with triethyl orthoformate in the presence of an acid catalyst. This reaction yields the desired formimidate compound in good yields . Industrial production methods often utilize similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. For instance, the reaction can be carried out in solvents like tetrahydrofuran (THF) or ether, with the addition of aqueous ammonia to facilitate the formation of the formimidate .
Analyse Chemischer Reaktionen
Ethyl n-(2-amino-1,2-dicyanovinyl)formimidate undergoes a variety of chemical reactions, making it a valuable intermediate in organic synthesis. Some of the notable reactions include:
Cyclization Reactions: The compound can react with guanidinium chloride in the presence of sodium ethoxide to form pyrimidine derivatives through an intramolecular cyclization process.
Substitution Reactions: It can react with primary amines to form amidines, which can further cyclize to produce imidazole derivatives.
Hydrazine Reactions: Reaction with hydrazine monohydrate leads to the formation of formamidrazone derivatives, which are important intermediates for synthesizing 1,5-diaminoimidazoles.
Common reagents used in these reactions include guanidinium chloride, sodium ethoxide, primary amines, and hydrazine monohydrate. The major products formed from these reactions are pyrimidines, imidazoles, and formamidrazones .
Wissenschaftliche Forschungsanwendungen
Ethyl n-(2-amino-1,2-dicyanovinyl)formimidate has found applications in various scientific research fields:
Wirkmechanismus
The mechanism of action of ethyl n-(2-amino-1,2-dicyanovinyl)formimidate primarily involves its ability to undergo cyclization and substitution reactions. The presence of the amino and cyano groups facilitates nucleophilic attacks, leading to the formation of various heterocyclic structures. These reactions often involve the formation of intermediate amidines, which can further cyclize to produce imidazole or pyrimidine derivatives . The molecular targets and pathways involved in these reactions are typically related to the reactivity of the cyano and amino groups, which play a crucial role in the compound’s chemical behavior .
Vergleich Mit ähnlichen Verbindungen
Ethyl n-(2-amino-1,2-dicyanovinyl)formimidate can be compared with other similar compounds, such as:
(Z)-N-(2-amino-1,2-dicyanovinyl)formamidrazone: This compound is a precursor in the synthesis of 1,5-diaminoimidazoles and 6-carbamoyl-1,2-dihydropurines.
N-aryl-N’-(2-amino-1,2-dicyanovinyl)formamidines: These derivatives are used in the synthesis of 5-amino-1-aryl-4-(cyanoformimidoyl)-1H-imidazoles.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its reactivity and the presence of multiple functional groups allow for the formation of diverse heterocyclic compounds, which are valuable in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
ethyl N-(2-amino-1,2-dicyanoethenyl)methanimidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-2-12-5-11-7(4-9)6(10)3-8/h5H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKHKSLIDJTOKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=NC(=C(C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13692575.png)




![O2-tert-butyl O3-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13692606.png)
![4-Methoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B13692614.png)




![4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-2,5-dimethoxypyridine](/img/structure/B13692641.png)


